molecular formula C16H16N2O2S2 B5778737 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide

Katalognummer B5778737
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: BHDVRHUHLIHXIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of vascular tone, platelet aggregation, and inflammation. BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer.

Wirkmechanismus

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 activates sGC by binding to its heme moiety and increasing the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that mediates the relaxation of smooth muscle cells, platelet inhibition, and anti-inflammatory effects. N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has been shown to be more potent and selective than other sGC activators, such as nitric oxide and N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 58-2667.
Biochemical and physiological effects:
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 induces vasodilation, inhibits platelet aggregation, and reduces inflammation. In vivo studies have shown that N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 improves endothelial function, reduces vascular resistance, and lowers blood pressure. N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has also been shown to improve pulmonary hemodynamics, reduce right ventricular hypertrophy, and improve exercise capacity in patients with pulmonary hypertension.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has several advantages for lab experiments. It is a potent and selective activator of sGC, which allows for the study of the specific effects of cGMP in various biological systems. N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has some limitations for lab experiments. It is relatively expensive compared to other sGC activators, and its effects may vary depending on the experimental conditions and the biological system being studied.

Zukünftige Richtungen

There are several future directions for the study of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes, neurodegenerative diseases, and inflammatory bowel disease. Another direction is to study its effects in combination with other drugs, such as phosphodiesterase inhibitors and endothelin receptor antagonists, for the treatment of cardiovascular and pulmonary diseases. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 and to develop more potent and selective sGC activators for therapeutic use.

Synthesemethoden

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 can be synthesized using a multi-step process that involves the condensation of 6-methyl-1,3-benzothiazol-2-amine with 4-bromoaniline, followed by the reaction with ethyl chloroformate and sodium ethoxide to form the intermediate ethyl N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate. The final product is obtained by reacting the intermediate with sulfamic acid.

Wissenschaftliche Forschungsanwendungen

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer. In cardiovascular diseases, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has been shown to improve endothelial function, reduce vascular resistance, and lower blood pressure. In pulmonary hypertension, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has been shown to improve pulmonary hemodynamics, reduce right ventricular hypertrophy, and improve exercise capacity. In cancer, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has been shown to inhibit tumor growth and angiogenesis.

Eigenschaften

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-3-22(19,20)18-13-7-5-12(6-8-13)16-17-14-9-4-11(2)10-15(14)21-16/h4-10,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDVRHUHLIHXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.